Anhydrobrazilic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

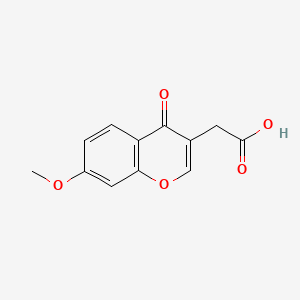

L'acide anhydrobrazilique est un composé organique de formule moléculaire C12H10O5.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide anhydrobrazilique peut être synthétisé par condensation de l'acide glyoxylique (préparé in situ par oxydation de l'acide tartrique avec l'acide périodique) avec la 7-méthoxychroman-4-one. La réaction donne l'acide désiré avec un point de fusion de 204-205°C .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de l'acide anhydrobrazilique ne soient pas largement documentées, la synthèse implique généralement des techniques de chimie organique standard telles que les réactions de condensation et les processus de purification comme la recristallisation .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide anhydrobrazilique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour donner différents produits.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Courants :

Oxydation : L'acide périodique est couramment utilisé pour les réactions d'oxydation.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.

Substitution : Divers agents halogénants peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents acides carboxyliques, tandis que la réduction peut produire des dérivés d'alcool .

Applications De Recherche Scientifique

L'acide anhydrobrazilique a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Ses dérivés sont étudiés pour leurs activités biologiques potentielles.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.

Industrie : Il est utilisé dans la production de colorants et de pigments.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide anhydrobrazilique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur ou un activateur de certaines enzymes, selon sa structure chimique et les groupes fonctionnels présents. Les voies et les cibles exactes sont encore en cours d'investigation, mais on sait qu'il affecte divers processus biochimiques .

Composés Similaires :

Acide Brazilic : Le composé parent dont l'acide anhydrobrazilique est dérivé.

Homoisoflavanones : Une classe de composés présentant des caractéristiques structurales et des propriétés chimiques similaires.

Unicité : L'acide anhydrobrazilique est unique en raison de sa structure chimique spécifique, qui lui permet de participer à une large gamme de réactions chimiques et d'exhiber diverses activités biologiques. Ses dérivés présentent également un intérêt significatif dans divers domaines de la recherche .

Mécanisme D'action

The mechanism of action of anhydrobrazilic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The exact pathways and targets are still under investigation, but it is known to affect various biochemical processes .

Comparaison Avec Des Composés Similaires

Brazilic Acid: The parent compound from which anhydrobrazilic acid is derived.

Homoisoflavanones: A class of compounds with similar structural features and chemical properties.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its derivatives are also of significant interest in various fields of research .

Activité Biologique

Anhydrobrazilic acid, a compound derived from natural sources, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of Brazilin, which is known for its various biological activities. Its chemical structure contributes to its interaction with biological systems, influencing its efficacy in different applications.

1. Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity. A study involving the isolation of Paenibacillus polymyxa SK1 from Lilium lancifolium bulbs showed that the strain produced this compound among other metabolites, which contributed to its antifungal effects against pathogens such as Botrytis cinerea and Fusarium oxysporum.

- Table 1: Antifungal Activity of this compound

| Pathogen | Inhibition Percentage (%) |

|---|---|

| Botrytis cinerea | 55.54 ± 2.89 |

| Fusarium oxysporum | 60.71 ± 3.53 |

| Fusarium fujikuroi | 61.19 ± 3.12 |

This data indicates that this compound can effectively inhibit the growth of several fungal pathogens, suggesting its potential use in agricultural applications for disease control.

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. A study utilized high-throughput screening methods to assess various compounds for their ability to inhibit reactive oxygen species (ROS) production. This compound was identified as a promising candidate due to its capacity to mitigate oxidative stress in cellular models.

- Table 2: Antioxidant Activity Assessment

| Compound | ROS Inhibition (%) |

|---|---|

| This compound | 42% |

| Control (DMSO) | Baseline |

These findings suggest that this compound may play a role in protecting cells from oxidative damage, which is critical in various pathological conditions.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with specific enzymatic pathways associated with fungal growth and oxidative stress.

- Modulation of Cellular Signaling : The compound may influence signaling pathways related to stress responses in cells.

Case Studies

Several case studies have explored the application of this compound in both clinical and agricultural settings:

- Case Study 1 : In a controlled greenhouse experiment, the application of this compound led to enhanced growth and reduced disease incidence in Lilium varieties.

- Case Study 2 : In vitro studies on human cell lines demonstrated that this compound reduced markers of oxidative stress significantly compared to untreated controls.

Propriétés

Numéro CAS |

29107-21-9 |

|---|---|

Formule moléculaire |

C12H10O5 |

Poids moléculaire |

234.20 g/mol |

Nom IUPAC |

2-(7-methoxy-4-oxochromen-3-yl)acetic acid |

InChI |

InChI=1S/C12H10O5/c1-16-8-2-3-9-10(5-8)17-6-7(12(9)15)4-11(13)14/h2-3,5-6H,4H2,1H3,(H,13,14) |

Clé InChI |

KVQVEJPIQHNLTM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |

SMILES canonique |

COC1=CC2=C(C=C1)C(=O)C(=CO2)CC(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.